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Compound of Interest

Compound Name: Bombolitin V

Cat. No.: B12386244

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bombolitin V, a bioactive
peptide isolated from the venom of the bumblebee Megabombus pennsylvanicus. It details the
peptide's amino acid sequence, biological activities with corresponding quantitative data, and
the experimental protocols for its isolation, characterization, and functional assessment.
Furthermore, a key signaling pathway involved in its mechanism of action is visualized.

Amino Acid Sequence

The primary structure of Bombolitin V is a heptadecapeptide with an amidated C-terminus.
The sequence is as follows[1][2]:

lle-Asn-Val-Leu-Gly-lle-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH=

Biological Activity and Quantitative Data

Bombolitin V exhibits a range of biological activities, primarily related to membrane disruption
and cellular activation. It is a potent lytic agent against erythrocytes and a powerful mast cell
degranulating peptide.[1][2] Additionally, it has been shown to stimulate the activity of
phospholipase A2.[1][2]
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. . Molar
Biological .
. Assay System  Potency (EDso) Concentration Reference
Activity
(EDso)
Hemolytic Guinea Pig
o 0.7 pg/mL 4x1077 M [1][2]
Activity Erythrocytes
Mast Cell Rat Peritoneal
_ 2 pg/mL 1.2x 105 M [1][2]
Degranulation Mast Cells

Experimental Protocols

This section details the methodologies for the isolation, characterization, and functional

analysis of Bombolitin V.

Isolation and Purification of Bombolitin V from
Bumblebee Venom

The following protocol is based on the original method described by Argiolas and Pisano (1985)
for the isolation of bombolitins from the venom of Megabombus pennsylvanicus.[1]

3.1.1. Venom Extraction:

Venom sacs are obtained from Megabombus pennsylvanicus.

The venom is extracted from the sacs and lyophilized to obtain a dry powder.

3.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

Column: A pBondapak C18 column (30 cm x 0.39 cm) is used for the separation of venom

components.

Solvents:
o Solvent A: 0.05% (v/v) trifluoroacetic acid (TFA) in water.

o Solvent B: 0.05% (v/v) TFA in acetonitrile.
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o Gradient: A linear gradient of acetonitrile in 0.05% aqueous TFA is employed to elute the
peptides. The specific gradient profile is optimized to achieve separation of the different
bombolitin isoforms.

o Detection: The eluate is monitored by UV absorbance at 210-220 nm.

» Fraction Collection: Fractions corresponding to the peptide peaks are collected.

e Re-chromatography: Fractions containing Bombolitin V are pooled and subjected to a
second round of HPLC under the same conditions to ensure high purity.

Lyophilization: The purified fraction is lyophilized to obtain the pure peptide.

Characterization of Bombolitin V

3.2.1. Amino Acid Analysis:

e The purified peptide is hydrolyzed in 6 N HCI at 110°C for 24 hours in a sealed, evacuated
tube.

e The resulting amino acids are dried and analyzed using an amino acid analyzer to determine
the amino acid composition.

3.2.2. Sequence Analysis:

e The amino acid sequence is determined by automated Edman degradation using a peptide
sequencer.

Hemolytic Activity Assay

This protocol is a standard method to assess the erythrocyte-lysing activity of peptides.
e Preparation of Erythrocyte Suspension:
o Fresh guinea pig blood is collected in an anticoagulant solution.

o Erythrocytes are washed three times with phosphate-buffered saline (PBS), pH 7.4, by
centrifugation and resuspension.
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o Afinal 2% (v/v) suspension of erythrocytes in PBS is prepared.

e Assay Procedure:
o Serial dilutions of Bombolitin V are prepared in PBS.

o In a 96-well microtiter plate, 100 pL of each peptide dilution is mixed with 100 pL of the 2%
erythrocyte suspension.

o Control wells contain erythrocytes with PBS (negative control, 0% hemolysis) and
erythrocytes with a lytic agent like 1% Triton X-100 (positive control, 100% hemolysis).

o The plate is incubated at 37°C for 1 hour.
o The plate is then centrifuged to pellet intact erythrocytes.
o Measurement of Hemolysis:
o The supernatant from each well is transferred to a new plate.

o The absorbance of the supernatant is measured at 413 nm, which corresponds to the
release of hemoglobin.

o The percentage of hemolysis is calculated using the formula: % Hemolysis =
[(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] *
100

o Data Analysis:

o The EDso value is determined by plotting the percentage of hemolysis against the peptide
concentration and fitting the data to a sigmoidal dose-response curve.

Mast Cell Degranulation Assay

This assay quantifies the ability of Bombolitin V to induce the release of granular contents
from mast cells.

¢ Isolation of Rat Peritoneal Mast Cells:

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b12386244?utm_src=pdf-body
https://www.benchchem.com/product/b12386244?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Mast cells are obtained from the peritoneal cavity of rats by lavage with a suitable buffer
(e.g., Tyrode's buffer).

o The cell suspension is enriched for mast cells using a density gradient centrifugation
method.

o Histamine Release Assay:
o The purified mast cells are resuspended in buffer.

o Aliquots of the mast cell suspension are incubated with various concentrations of
Bombolitin V at 37°C for 15-30 minutes.

o The reaction is stopped by placing the tubes on ice and centrifuging to pellet the cells.
¢ Quantification of Histamine:

o The histamine content in the supernatant is measured using a fluorometric assay or an
enzyme-linked immunosorbent assay (ELISA).

o Total histamine release is determined by lysing an aliquot of mast cells with a detergent or
by boiling.

o Data Analysis:

o The percentage of histamine release is calculated as: % Histamine Release =
[(Histamine_sample - Histamine_spontaneous) / (Histamine_total -
Histamine_spontaneous)] * 100

o The EDso value is determined by plotting the percentage of histamine release against the
peptide concentration.

Signaling Pathway

Bombolitin V-induced mast cell degranulation is thought to be mediated, at least in part,
through the activation of G-protein coupled receptors (GPCRS), specifically the Mas-related G-
protein-coupled receptor X2 (MRGPRX2).[3][4][5] The binding of Bombolitin V to MRGPRX2
initiates a signaling cascade leading to the release of inflammatory mediators.
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Bombolitin V-induced mast cell degranulation signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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